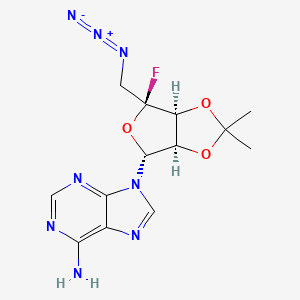
Adenosine, 5'-azido-5'-deoxy-4'-C-fluoro-2',3'-O-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- is a modified nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and are involved in several biochemical processes, including cellular signaling pathways and metabolism . This compound is particularly interesting due to its unique structural modifications, which include an azido group, a fluoro group, and an isopropylidene-protected sugar moiety.
Preparation Methods
The synthesis of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves several steps. One common method is a one-pot synthesis that starts with the protected starting material generated from adenosine . The process involves the conversion of alcohols to azides, which offers a tractable alternative to more difficult reactions like the Mitsunobu reaction . The synthetic route typically includes the following steps:
- Protection of the hydroxyl groups on the sugar moiety.
- Introduction of the azido group at the 5’ position.
- Introduction of the fluoro group at the 4’ position.
- Deprotection of the sugar moiety to yield the final product.
Chemical Reactions Analysis
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions are typically amino derivatives and oxidized products.
Scientific Research Applications
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds to adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- include:
Adenosine, 5’-azido-5’-deoxy-: This compound lacks the fluoro group and is used in similar applications.
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)-: This compound has an iodine atom instead of an azido group.
The uniqueness of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- lies in its combination of the azido and fluoro groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
33962-34-4 |
|---|---|
Molecular Formula |
C13H15FN8O3 |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
9-[(3aS,4S,6R,6aR)-4-(azidomethyl)-4-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FN8O3/c1-12(2)23-7-8(24-12)13(14,3-20-21-16)25-11(7)22-5-19-6-9(15)17-4-18-10(6)22/h4-5,7-8,11H,3H2,1-2H3,(H2,15,17,18)/t7-,8+,11-,13-/m1/s1 |
InChI Key |
IOGRHEQTLYRZAX-LVNATWPUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
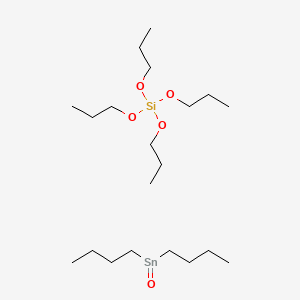
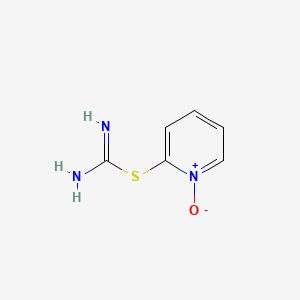
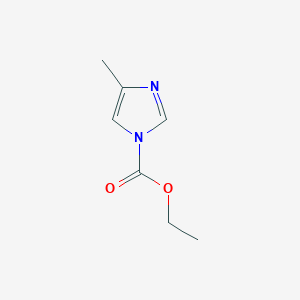

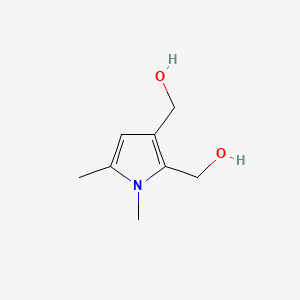
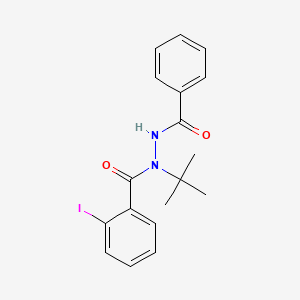
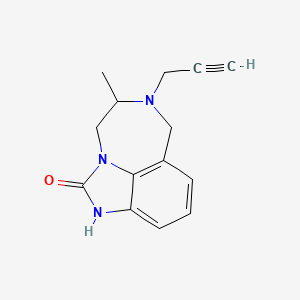
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
